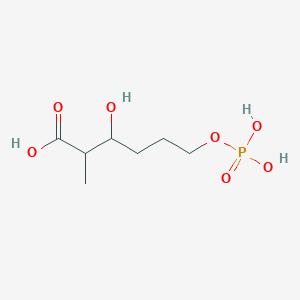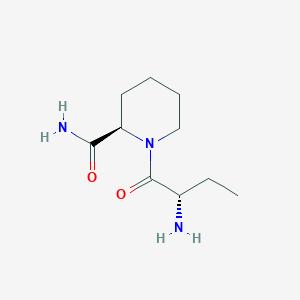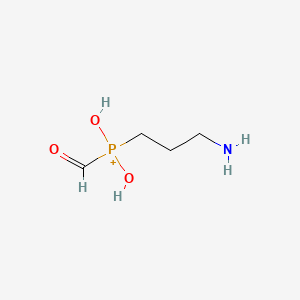
(3-Amino-propyl)-hydroxymethyl-phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-propyl)-hydroxymethyl-phosphinic acid is an organophosphorus compound with the molecular formula C4H12NO3P It is characterized by the presence of an amino group, a hydroxymethyl group, and a phosphinic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-propyl)-hydroxymethyl-phosphinic acid can be achieved through the phospha-Mannich reaction. This involves the reaction of hypophosphorous acid (H3PO2) with secondary amines and formaldehyde in an acidic medium such as acetic acid (AcOH). The reaction typically yields aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of the phospha-Mannich reaction can be scaled up for industrial synthesis, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Amino-propyl)-hydroxymethyl-phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Amino-propyl)-hydroxymethyl-phosphinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biologically active molecule, particularly in enzyme inhibition.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of (3-Amino-propyl)-hydroxymethyl-phosphinic acid involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development .
Similar Compounds:
3-Aminopropylphosphonic acid: Similar structure but lacks the hydroxymethyl group.
Hexamethylphosphoramide: Contains a phosphoramide group instead of a phosphinic acid group.
Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxymethyl group attached to the phosphinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C4H11NO3P+ |
|---|---|
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
3-aminopropyl-formyl-dihydroxyphosphanium |
InChI |
InChI=1S/C4H11NO3P/c5-2-1-3-9(7,8)4-6/h4,7-8H,1-3,5H2/q+1 |
InChI-Schlüssel |
WKJVZSFFUHQPOM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C[P+](C=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



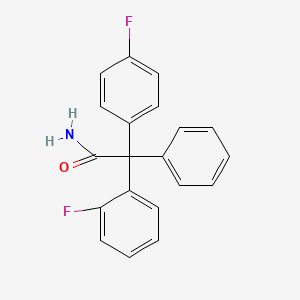

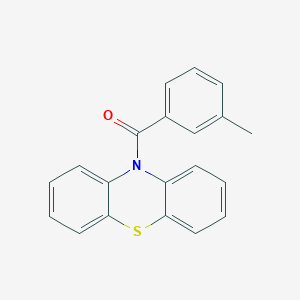
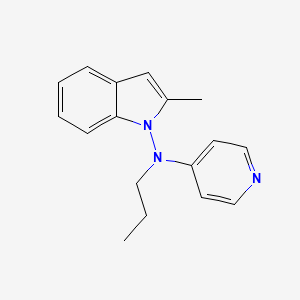
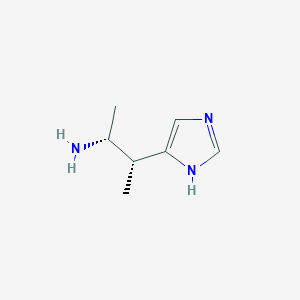
![(2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838185.png)

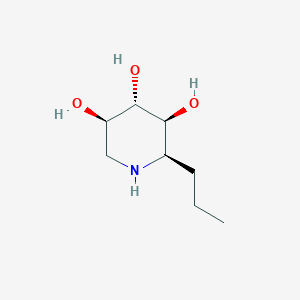

![(2R,3S)-2-[(2-Iodophenoxy)phenylmethyl]morpholine](/img/structure/B10838194.png)
![9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine](/img/structure/B10838203.png)
